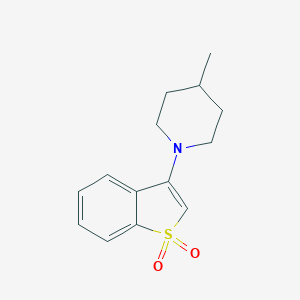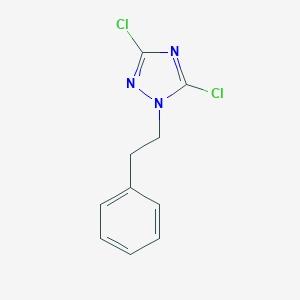
1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It has been used in scientific research for its potential therapeutic properties and is known to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including serotonin and dopamine. It has been shown to have both agonist and antagonist effects on these systems, which may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been shown to have a wide range of biochemical and physiological effects, including changes in heart rate and blood pressure, as well as alterations in mood and behavior. It has also been shown to have effects on various neurotransmitter systems in the brain, including serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, it also has several limitations, including its potential for toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on 1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine, including further studies on its potential therapeutic properties, as well as investigations into its mechanism of action and potential side effects. Additionally, there is potential for the development of new analogs and derivatives of 1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine with improved therapeutic properties and reduced toxicity.
Synthesemethoden
1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine can be synthesized using various methods, including the reaction of 1-(9H-fluoren-9-yl)piperazine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product can then be purified using various techniques, including column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine has been extensively studied for its potential therapeutic properties, particularly in the treatment of anxiety and depression. It has also been studied for its potential use as an analgesic and as a treatment for various neurological disorders.
Eigenschaften
Produktname |
1-(9H-fluoren-9-yl)-4-(3,4,5-trimethoxybenzoyl)piperazine |
|---|---|
Molekularformel |
C27H28N2O4 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
[4-(9H-fluoren-9-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C27H28N2O4/c1-31-23-16-18(17-24(32-2)26(23)33-3)27(30)29-14-12-28(13-15-29)25-21-10-6-4-8-19(21)20-9-5-7-11-22(20)25/h4-11,16-17,25H,12-15H2,1-3H3 |
InChI-Schlüssel |
SXCWJLZDOKAREX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)

![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)





![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)
